molecular formula C10H19NO B175516 Lupinine CAS No. 10248-30-3

Lupinine

Cat. No. B175516
CAS RN: 10248-30-3
M. Wt: 169.26 g/mol
InChI Key: HDVAWXXJVMJBAR-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lupinine is a quinolizidine alkaloid commonly found in various species of the Lupinus genus. It is one of the many alkaloids that contribute to the bitter taste and toxicity of lupin seeds, which can be a concern for their use in animal feed and human consumption. However, lupinine also has potential pharmacological properties that have sparked interest in its synthesis and structural analysis .

Synthesis Analysis

Several approaches have been developed for the synthesis of lupinine. One efficient asymmetric synthesis achieved a high diastereomeric ratio and good overall yield starting from commercially available materials, using a strategy that involved two sequential ring-closures with concomitant N-debenzylation . Another synthesis method utilized a formal [3+3] annulation process starting from 5-amino-1-pentanol, establishing the quinolizidine skeleton through a key acid-catalyzed cyclization . Additionally, radical cyclizations of 1,4-dihydropyridines under ultrasonic conditions have been applied to the synthesis of lupinine, offering regio and diastereoselective reactions . A short total synthesis of lupinine was also described using a double Mitsunobu reaction, which is amenable for the generation of various quinolizidine alkaloids .

Molecular Structure Analysis

The molecular structure of lupinine has been extensively studied through spectroscopic methods. For instance, the conformational and structural properties of (-)-lupinine were investigated using microwave spectroscopy, revealing a dominant trans conformation within a double-chair skeleton. This conformation is stabilized by an intramolecular O-H···N hydrogen bond, which is a key feature of its stability . The absolute configuration of various lupin alkaloids, including lupinine, has been determined by comparing spectroscopic data with synthetic samples .

Chemical Reactions Analysis

Lupinine participates in various chemical reactions due to its reactive functional groups. The presence of a nitrogen atom allows for the formation of hydrogen bonds, as seen in the stabilization of its trans conformation . The alkaloid's reactivity has been harnessed in synthetic approaches, such as the Mitsunobu reaction, which is used to invert stereochemistry and introduce new functional groups . The cyclization reactions are also pivotal in constructing the quinolizidine core of lupinine .

Physical and Chemical Properties Analysis

The physical and chemical properties of lupinine are closely related to its molecular structure. The intramolecular hydrogen bond contributes to its conformational stability and may influence its solubility and interaction with other molecules . The kinetic analysis of enzymes involved in the metabolism of lupin alkaloids, such as glutamine synthetase, provides insight into the interaction of lupinine with biological systems . The compositional analysis of lupin seeds, which contain lupinine, has been conducted to evaluate their nutritional value, indicating the importance of understanding the properties of lupinine in the context of food science .

Scientific Research Applications

Food Industry

Lupinine is found in Lupines (Lupinus spp.), which have emerged as a cheap functional food .

Application

Lupines are rich in protein and poor in starch, similar to soy . Lupine Protein isolates and concentrates are used mostly for developing healthy foods, while hydrolysates are more applied in nutraceutical and cosmetic industries .

Methods of Application

Numerous techniques have been employed to produce lupine protein isolates, concentrates and hydrolysates . These proteins are rich in bioactive peptides associated with health-related benefits and have been reported with interesting techno-functional properties .

Results or Outcomes

Food Industry

Lupinine is found in Lupines (Lupinus spp.), which have emerged as a cheap functional food .

Application

Lupines are rich in protein and poor in starch, similar to soy . Lupine Protein isolates and concentrates are used mostly for developing healthy foods, while hydrolysates are more applied in nutraceutical and cosmetic industries .

Methods of Application

Numerous techniques have been employed to produce lupine protein isolates, concentrates and hydrolysates . These proteins are rich in bioactive peptides associated with health-related benefits and have been reported with interesting techno-functional properties .

Results or Outcomes

Further research is needed to ensure better safety and wider spectrum of application through adequate strategies for allergenicity mitigation and improving techno-functionality .

Insecticide Industry

Lupinine is an insect antifeedant .

Application

Studies of its insecticide activity have shown it to be effective against culicine mosquito larvae which are vectors for viruses, filarial worms, and avian malaria .

Results or Outcomes

Pharmacological Benefits

Quinolizidine alkaloids, including Lupinine, have been found to have pharmacological benefits .

Application

These alkaloids have been found to have alternative antibacterial and antifungal agents .

Results or Outcomes

Defense Function Against Predatory Herbivores and Microorganisms

Quinolizidine alkaloids, including Lupinine, contribute to the defense function against predatory herbivores and microorganisms .

Application

These alkaloids are used by plants as a defense mechanism against predatory herbivores and microorganisms .

Future Directions

The biosynthesis of quinolizidine alkaloids (QAs) like Lupinine is poorly understood, with only the two first pathway enzymes having been discovered so far . The full elucidation of the QA pathway, including the identification and characterization of the missing pathway enzymes, is a potential area for future research .

properties

IUPAC Name

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVAWXXJVMJBAR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197565
Record name Lupinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lupinine

CAS RN

486-70-4, 10248-30-3
Record name Lupinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lupinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupinine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lupinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lupinine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUPININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BAJ73U1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUPININE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F74RAC8A5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lupinine
Reactant of Route 2
Reactant of Route 2
Lupinine
Reactant of Route 3
Lupinine
Reactant of Route 4
Lupinine
Reactant of Route 5
Lupinine
Reactant of Route 6
Lupinine

Citations

For This Compound
2,500
Citations
F Boukid, A Pasqualone - European Food Research and Technology, 2022 - Springer
Lupines (Lupinus spp.) have emerged as a cheap functional food with the advantages of being non-genetically modified crop, able to adapt to harsh conditions and low-input farming. …
Number of citations: 24 link.springer.com
NJ Leonard - The alkaloids: chemistry and physiology, 1960 - Elsevier
… The significant advances in lupinine chemistry since the last reporting in these volumes … the asymmetric carbons in lupinine (I) and the isolation of the diastereoisomer of ( -)-lupinine, (+)-…
Number of citations: 32 www.sciencedirect.com
S Ohmiya, K Saito, I Murakoshi - The alkaloids: Chemistry and …, 1995 - Elsevier
Publisher Summary This chapter deals with aspects of the occurrence, the spectroscopic characteristics, and the chemical properties of lupine alkaloids that have been isolated. It …
Number of citations: 90 www.sciencedirect.com
ML Bremmer, NA Khatri… - The Journal of Organic …, 1983 - ACS Publications
A totally stereoselective total synthesis of epi-lupinine (1) has been developed that starts with methyl sórbate (6). Alkylation of 6 with bromide 8 gave diene 10, which was elaborated into …
Number of citations: 105 pubs.acs.org
M Muzquiz, C de la Cuadra, C Cuadrado… - Industrial Crops and …, 1994 - Elsevier
… This paper reports the quantitative analysis of lupanine and lupinine alkaloids in different Lupinus species and the study of the antigermination properties of alkaloid extracts from lupins …
Number of citations: 48 www.sciencedirect.com
PR Cheeke, JD Kelly - Recent advances of research in antinutritional …, 1989 - library.wur.nl
… The most common QA in lupins include bicyclic (eg lupinine), tricyclic (eg angustifoline, cystlsine) and tetracyclic (eg lupanine, sparteine, anagyrine). The metabolism of QA in animals is …
Number of citations: 55 library.wur.nl
SCQ Magalhães, F Fernandes, ARJ Cabrita… - Industrial Crops and …, 2017 - Elsevier
… Lupinine, gramine and sparteine were the alkaloids detected in all YL extracts. Angustifoline… Lupinine was present at trace amounts in all YL, except in YL-N (ca. 2.4 g lupinine/kg DM). …
Number of citations: 39 www.sciencedirect.com
H Reinhard, H Rupp, F Sager, M Streule… - … of Chromatography A, 2006 - Elsevier
… luteus group gramine and sparteine were the predominant alkaloids directly quantified from FID, while lupinine was present in minor concentrations of 3–10 μg/g, quantified by MS after …
Number of citations: 103 www.sciencedirect.com
H Podkowinska, J Skolik - Organic Magnetic Resonance, 1984 - Wiley Online Library
… In this study the 13C NMR chemical shifts of lupinine and epilupinine are considered with … In this paper we report the 13C chemical shift changes of lupinine and epilupinine due to solute…
Number of citations: 21 onlinelibrary.wiley.com
J Ruiz Hidalgo, MA Iramain, SA Brandán - 2019 - ri.conicet.gov.ar
… Additional spectroscopic studies of lupinine based on 1H- … on all possible configurations of lupinine are very important to … of (+) and (-)-lupinine in gas phase and in aqueous and in …
Number of citations: 2 ri.conicet.gov.ar

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.